An In-Depth Technical Guide to (5-Chlorothiophen-3-yl)methanamine Hydrochloride: Properties and Synthetic Considerations
An In-Depth Technical Guide to (5-Chlorothiophen-3-yl)methanamine Hydrochloride: Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Chlorothiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its isosteric relationship with the benzene ring but possessing distinct electronic properties that can enhance biological activity and improve physicochemical parameters. The incorporation of a chlorine atom onto the thiophene ring further modulates its reactivity and lipophilicity, making chlorothiophene derivatives valuable intermediates in the synthesis of a wide array of pharmacologically active compounds.[1] (5-Chlorothiophen-3-yl)methanamine hydrochloride is a primary amine building block that combines the features of the chlorothiophene core with a reactive aminomethyl group, positioning it as a key starting material for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of its fundamental properties, plausible synthetic routes, and potential applications in drug discovery and development.
Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 1108712-55-5 | , |
| Molecular Formula | C₅H₇Cl₂NS | |
| Molecular Weight | 184.08 g/mol | |
| Predicted XlogP | 1.4 | |
| Appearance | White solid | |
| Storage | Inert atmosphere, Room Temperature |
Structural Elucidation and Spectroscopic Characterization
While specific experimental spectra for (5-Chlorothiophen-3-yl)methanamine hydrochloride are not publicly available, its structure can be confirmed using standard analytical techniques. Below are the expected spectroscopic features based on the analysis of analogous compounds.
1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons and the methylene and amine protons. The two non-equivalent protons on the thiophene ring would likely appear as doublets in the aromatic region. The methylene (-CH₂-) protons adjacent to the amine and the thiophene ring would appear as a singlet or a multiplet, and the amine protons (-NH₃⁺) would likely be a broad singlet.
13C NMR Spectroscopy: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the thiophene ring would appear in the aromatic region, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The methylene carbon would be found in the aliphatic region.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary ammonium salt in the region of 3200-2800 cm⁻¹. C-H stretching of the thiophene ring would be observed around 3100 cm⁻¹. The C=C stretching of the thiophene ring is expected in the 1600-1400 cm⁻¹ region. A C-Cl stretching vibration would also be present.
Mass Spectrometry: The mass spectrum of the free base (C₅H₆ClNS) would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Predicted mass-to-charge ratios for various adducts of the free base are available.[3]
Synthesis and Reactivity
While a specific, detailed synthesis protocol for (5-Chlorothiophen-3-yl)methanamine hydrochloride is not widely published, plausible synthetic routes can be devised based on established organic chemistry transformations. Two logical approaches starting from commercially available precursors are outlined below.
Proposed Synthetic Pathway 1: Reductive Amination of 5-Chloro-3-thiophenecarboxaldehyde
This is a highly efficient and widely used method for the synthesis of amines.[4][5][6] The reaction proceeds via an imine intermediate which is then reduced in situ.
Figure 1: Proposed synthesis via reductive amination.
Experimental Protocol (Proposed):
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Imine Formation: To a solution of 5-Chloro-3-thiophenecarboxaldehyde in a suitable solvent (e.g., methanol), an excess of ammonia or an ammonium salt like ammonium chloride is added. The reaction is stirred at room temperature to facilitate the formation of the imine intermediate.
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Reduction: A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise to the reaction mixture.[6] These reagents are selective for the reduction of the imine in the presence of the aldehyde. The reaction progress is monitored by TLC or LC-MS.
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Work-up and Salt Formation: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed. The free amine is then converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol. The resulting solid is collected by filtration and dried.
Proposed Synthetic Pathway 2: Reduction of 5-Chloro-3-thiophenecarbonitrile
The reduction of a nitrile is another common method for the preparation of primary amines.
Figure 2: Proposed synthesis via nitrile reduction.
Experimental Protocol (Proposed):
-
Reduction: 5-Chloro-3-thiophenecarbonitrile is dissolved in a dry, inert solvent (e.g., diethyl ether or THF). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is added carefully at a low temperature (e.g., 0 °C). Alternatively, catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere can be employed. The reaction is monitored for the disappearance of the starting material.
-
Work-up and Salt Formation: The reaction is cautiously quenched with water and a basic solution to precipitate the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The resulting free amine is converted to the hydrochloride salt as described in the previous method.
Applications in Drug Discovery and Development
The primary utility of (5-Chlorothiophen-3-yl)methanamine hydrochloride in the pharmaceutical industry is as a versatile building block for the synthesis of more complex molecules. The primary amine functionality serves as a key handle for a variety of chemical transformations.
Role as a Pharmaceutical Intermediate
The aminomethyl group can readily participate in reactions such as:
-
Amide bond formation: Acylation with carboxylic acids or their derivatives to form amides.
-
Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Secondary and Tertiary Amine Synthesis: Further alkylation or reductive amination to produce more substituted amines.[6]
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations allow for the introduction of diverse functionalities and the construction of libraries of compounds for biological screening. The chlorothiophene moiety itself is a common feature in many biologically active molecules, contributing to their therapeutic effects.
Potential Therapeutic Areas
While specific drugs synthesized directly from this intermediate are not prominently documented, the chlorothiophene core is present in compounds investigated for a range of therapeutic applications, including:
-
Anticancer agents
-
Antiviral drugs
-
Antidepressants
-
Anti-inflammatory agents
The presence of the chlorine atom can influence the metabolic stability and receptor binding affinity of the final drug molecule.[1]
Safety and Handling
(5-Chlorothiophen-3-yl)methanamine hydrochloride is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.
Hazard Statements: [7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [7]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. An inert atmosphere is recommended for storage to prevent degradation.[7]
Conclusion
(5-Chlorothiophen-3-yl)methanamine hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its combination of a reactive primary amine and a functionalized chlorothiophene core provides a platform for the creation of a wide range of novel compounds with potential therapeutic applications. While detailed experimental data on its physicochemical properties are sparse in the public domain, its basic characteristics and plausible synthetic routes can be confidently established from fundamental chemical principles and data on analogous structures. As the demand for novel heterocyclic compounds in medicine continues to grow, the importance of intermediates like (5-Chlorothiophen-3-yl)methanamine hydrochloride is set to increase.
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